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Compound of Interest

Compound Name: 5-cis-15(R)-lloprost

Cat. No.: B201540

Disclaimer: This guide provides a comparative analysis of lloprost, a synthetic analog of
prostacyclin PGI2. It is important to note that commercially available lloprost is a mixture of the
4R and 4S diastereoisomers.[1] The 4S isomer is substantially more potent in its vasodilatory
effects than the 4R isomer.[2] This document summarizes available experimental data for
lloprost and compares it with other prostacyclin analogs. No published pharmacological studies
specifically on 5-cis-15(R)-lloprost were found.

This comparison guide is intended for researchers, scientists, and drug development
professionals to provide an objective overview of lloprost's performance against other
alternatives, supported by experimental data.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of lloprost and a
comparable prostacyclin analog, Treprostinil, at various human prostanoid receptors. This data
is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostacyclin Analogs at Human Prostanoid
Receptors
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Prostanoid Receptor lloprost (Ki, nM) Treprostinil (Ki, nM)

IP (Prostacyclin) 3.9 32

EP1 11 Low Affinity

EP2 Very Low Affinity 3.6

EP3 Low Affinity Very Low Affinity
EP4 Low Affinity Low Affinity

DP1 Very Low Affinity 4.4

FP Low Affinity Very Low Affinity
TP Very Low Affinity Very Low Affinity

Data sourced from a study comparing the binding profiles of lloprost and Treprostinil on human
prostanoid receptors expressed in cell lines.[3]

Table 2: Comparative Functional Activity (EC50, nM) of Prostacyclin Analogs

Receptor and Assay lloprost (EC50, nM) Treprostinil (EC50, nM)

IP (cCAMP Elevation) 0.37 1.9
EP1 (Calcium Influx) 0.3 Low Activity
EP2 (CAMP Elevation) Low Activity 6.2
DP1 (cAMP Elevation) Low Activity 0.6

Data sourced from functional assays measuring cyclic AMP (cCAMP) elevation and calcium
influx in cells expressing human prostanoid receptors.[3]

Signaling Pathway of lloprost

lloprost exerts its primary effects through the activation of the prostacyclin receptor (IP
receptor), a G-protein coupled receptor (GPCR).[4] This initiates a signaling cascade that leads
to vasodilation and inhibition of platelet aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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